molecular formula C17H25BFNO3 B1393752 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine CAS No. 897016-97-6

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Cat. No.: B1393752
CAS No.: 897016-97-6
M. Wt: 321.2 g/mol
InChI Key: DWJRSQOUYHDWKV-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is an organic compound that features a morpholine ring attached to a benzyl group, which is further substituted with a fluoro group and a dioxaborolane moiety

Mechanism of Action

Target of Action

Boronic acid esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic acid ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The boronic ester acts as a nucleophile, transferring an organic group to the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway that this compound is involved in. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action would be the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used in the reaction.

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy in physiological environments.

Biochemical Analysis

Biochemical Properties

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often acting as a ligand or inhibitor. For instance, the boron-containing dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins, influencing enzyme activity and protein function. This compound has been shown to interact with enzymes such as serine hydrolases and proteases, modulating their activity through covalent bonding with active site residues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit specific signaling pathways by binding to key proteins involved in signal transduction, thereby altering downstream gene expression and metabolic activities. Studies have shown that it can affect the proliferation and differentiation of certain cell types, including cancer cells, by disrupting normal cellular signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and receptors, either inhibiting or activating their function. The boron atom in the dioxaborolane group forms reversible covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways. The presence of the boron-containing dioxaborolane group can influence its metabolic stability and the rate of clearance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, and it can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The presence of specific targeting sequences or modifications can enhance its localization to these compartments, thereby influencing its activity and function .

Preparation Methods

The synthesis of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Coupling Reactions: The dioxaborolane moiety can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds[][2].

Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine include:

Properties

IUPAC Name

4-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(11-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJRSQOUYHDWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682383
Record name 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897016-97-6
Record name 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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